2,2'-azanediyldisuccinic acid
Overview
Description
2,2'-azanediyldisuccinic acid is a biodegradable chelating agent known for its ability to form stable complexes with metal ions. It is often used in various industrial and environmental applications due to its low toxicity and high biodegradability. The compound is particularly effective in binding to heavy metals, making it useful in water treatment and agriculture.
Preparation Methods
2,2'-azanediyldisuccinic acid can be synthesized through the reaction of maleic anhydride with ammonia and sodium hydroxide. The process involves heating maleic anhydride with sodium hydroxide in water to form a concentrated disodium maleate solution. Ammonia is then added at temperatures ranging from 90 to 145°C, followed by the removal of excess water and ammonia through distillation. This results in an aqueous solution containing about 34% tetrasodium iminodisuccinate, with yields of up to 98% . Industrial production methods often involve spray-drying to obtain a solid mixture containing a high percentage of tetrasodium iminodisuccinate .
Chemical Reactions Analysis
2,2'-azanediyldisuccinic acid undergoes various chemical reactions, including complexation, oxidation, and reduction. As a chelating agent, it forms stable complexes with metal ions such as calcium, magnesium, and heavy metals. Common reagents used in these reactions include metal salts like iron chloride and zinc chloride. The major products formed from these reactions are metal-imidodisuccinate complexes, which are used in various applications such as water treatment and agriculture .
Scientific Research Applications
2,2'-azanediyldisuccinic acid has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to bind metal ions in various reactions. In biology, it enhances the accumulation of mineral elements and antioxidants in plants, improving their growth and resistance to stress Industrially, it is used in water treatment to remove heavy metals and in agriculture to enhance the uptake of essential nutrients by plants .
Mechanism of Action
The mechanism of action of imidodisuccinic acid involves its ability to form stable complexes with metal ions. This chelation process reduces the availability of free metal ions, thereby mitigating their toxic effects. The compound’s molecular targets include metal ions such as calcium, magnesium, and heavy metals. The pathways involved in its action include the formation of stable five-membered ring structures with metal ions, which enhances the stability and solubility of the resulting complexes .
Comparison with Similar Compounds
2,2'-azanediyldisuccinic acid is often compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). Unlike EDTA and NTA, imidodisuccinic acid is fully biodegradable and has a lower environmental impact . Similar compounds include ethylenediaminetetraacetic acid, nitrilotriacetic acid, and diethylenetriaminepentaacetic acid (DTPA). This compound’s uniqueness lies in its high biodegradability and low toxicity, making it a more environmentally friendly option for various applications .
Properties
CAS No. |
131669-35-7 |
---|---|
Molecular Formula |
C8H11NO8 |
Molecular Weight |
249.17 g/mol |
IUPAC Name |
2-(1,2-dicarboxyethylamino)butanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
PQHYOGIRXOKOEJ-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
Key on ui other cas no. |
131669-35-7 |
Synonyms |
IDS cpd iminodisuccinate iminodisuccinic acid |
Origin of Product |
United States |
Synthesis routes and methods I
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